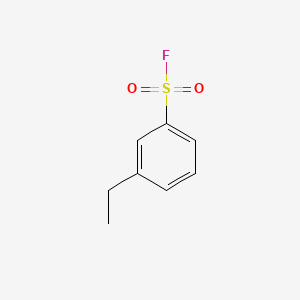

Benzenesulfonyl fluoride, 3-ethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonyl fluoride, 3-ethyl- is a bioactive chemical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethylbenzenesulfonyl fluoride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize 3-ethylbenzenesulfonyl chloride via Friedel-Crafts alkylation of benzene followed by sulfonation and chlorination.

- Step 2 : React the chloride with anhydrous potassium fluoride (KF) in acetonitrile using 18-crown-6 ether as a phase-transfer catalyst (PTC). This method, adapted from benzenesulfonyl fluoride synthesis , ensures efficient nucleophilic substitution.

- Optimization : Monitor reaction temperature (20–25°C) to avoid side reactions. Use molar excess of KF (1.2–1.5 eq) and dry solvents to minimize hydrolysis. Purify via vacuum distillation (boiling point ~85–90°C at 8 mmHg) .

Q. Which spectroscopic techniques are critical for characterizing 3-ethylbenzenesulfonyl fluoride?

- Methodology :

- NMR : 19F NMR (δ ~50–55 ppm for S–F group) and 1H NMR (aromatic protons and ethyl CH3/CH2 splitting) confirm structure.

- IR : Peaks at 1370–1400 cm−1 (S=O asymmetric stretch) and 850–880 cm−1 (S–F stretch).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion (M+ at m/z 212.22) and fragmentation patterns .

Q. How should researchers handle safety risks associated with 3-ethylbenzenesulfonyl fluoride?

- Guidelines :

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Protective Gear : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as sulfonyl fluorides can hydrolyze to corrosive acids .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How does the 3-ethyl substituent influence the reactivity of benzenesulfonyl fluoride in SuFEx (Sulfur Fluoride Exchange) chemistry?

- Mechanistic Insight :

- The ethyl group enhances steric hindrance, slowing SuFEx kinetics with nucleophiles (e.g., amines, alcohols) compared to unsubstituted analogs. However, the electron-donating ethyl group may stabilize transition states in certain reactions.

- Experimental Design : Compare reaction rates with model nucleophiles (e.g., benzyl alcohol) using 19F NMR to track fluoride release. Reference SuFEx applications from Sharpless’s work on sulfonyl fluorides .

Q. Can 3-ethylbenzenesulfonyl fluoride serve as a fragment in covalent inhibitor design for serine proteases?

- Application Strategy :

- Fragment Screening : Use surface plasmon resonance (SPR) or crystallography to assess binding to catalytic serine residues (e.g., in human neutrophil elastase, hNE).

- Optimization : Introduce pharmacophores (e.g., amides, heterocycles) at the benzene ring’s para-position to enhance affinity, as seen in sivelestat derivatives .

- Kinetic Studies : Measure IC50 values under varying pH and temperature to evaluate covalent binding efficiency .

Q. How can contradictions in reported inhibitory data for substituted benzenesulfonyl fluorides be resolved?

- Analytical Approach :

- Systematic Variation : Synthesize analogs with substituents at ortho, meta, and para positions. Compare inhibitory activity (e.g., against hNE) using fluorogenic substrates.

- Data Normalization : Account for assay differences (e.g., buffer composition, enzyme source) by standardizing protocols. Cross-validate with orthogonal methods like ITC (isothermal titration calorimetry) .

Propiedades

Número CAS |

34586-50-0 |

|---|---|

Fórmula molecular |

C8H9FO2S |

Peso molecular |

188.22 g/mol |

Nombre IUPAC |

3-ethylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H9FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3 |

Clave InChI |

ONMDVARUZGDUIW-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)S(=O)(=O)F |

SMILES canónico |

CCC1=CC(=CC=C1)S(=O)(=O)F |

Apariencia |

Solid powder |

Key on ui other cas no. |

34586-50-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Benzenesulfonyl fluoride, 3-ethyl- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.